3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-[[3-(trifluoromethyl)benzoyl]amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)15-7-4-6-14(12-15)19(27)25-17-10-5-11-18(13-17)29-20(28)26-16-8-2-1-3-9-16/h1-4,6-9,12,17-18H,5,10-11,13H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSPBRBXCQAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(Trifluoromethyl)benzoic acid with cyclohexylamine to form 3-(3-(Trifluoromethyl)benzamido)cyclohexane. This intermediate is then reacted with phenyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to specific sites, thereby modulating biological pathways. This interaction can lead to various effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and similar analogs:
Key Observations:
Functional Group Diversity: The target compound’s carbamate and amide groups contrast with the thiourea in ’s analogs. Thioureas typically exhibit stronger hydrogen-bond donor capacity but lower metabolic stability compared to carbamates .
Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP) and electron-withdrawing effects, which may improve membrane permeability and target binding compared to the hydroxyl group in ’s simpler carbamate .
Backbone Modifications :
- The cyclohexyl core in the target compound and –4 analogs provides conformational flexibility, whereas aromatic backbones (e.g., ’s phenyl group) favor planar rigidity.
Biological Activity
3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate is a synthetic organic compound characterized by its unique combination of functional groups, including a trifluoromethyl group, a benzamido group, and a phenylcarbamate moiety. These structural features suggest potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, synthesis methods, and potential applications.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHFNO
- CAS Number : 1351585-29-9
- Molecular Weight : 348.33 g/mol
The biological activity of 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate is not fully elucidated due to limited specific studies. However, the presence of the trifluoromethyl group suggests that it may engage in radical trifluoromethylation reactions, potentially influencing various biochemical pathways. Compounds with similar structures have been implicated in enzyme inhibition and receptor modulation, which could be relevant for therapeutic applications.
Biological Activity Overview
Research into compounds with similar structures indicates various biological activities, including:
- Antidepressant-like Effects : Related compounds have shown potential antidepressant properties through modulation of serotonergic and noradrenergic systems . Although direct studies on this compound are lacking, its structural analogs suggest similar mechanisms may apply.
- Antimicrobial and Anticancer Potential : The interaction with biological targets involved in inflammatory and cancer pathways has been noted in related compounds. This suggests that 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate could also exhibit such activities.
Case Studies and Research Findings
While specific studies directly addressing the biological activity of 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate are scarce, the following findings from related compounds provide insights:
- Antidepressant Activity :
-
Enzyme Inhibition :
- Compounds with trifluoromethyl groups have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. This raises the possibility that 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate may also possess anti-inflammatory properties.
Synthesis and Preparation Methods
The synthesis of 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate typically involves multi-step reactions starting from readily available precursors:
- Step 1 : Reaction of 3-(Trifluoromethyl)benzoic acid with cyclohexylamine to form an intermediate.
- Step 2 : Coupling the intermediate with phenyl chloroformate under controlled conditions to yield the final product.
This synthetic route highlights the compound's accessibility for further research into its biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized?
- Methodology : A stepwise synthesis is advised. First, prepare the trifluoromethylbenzamide intermediate via coupling 3-(trifluoromethyl)benzoic acid with cyclohexylamine using carbodiimide-based reagents (e.g., EDC/HOBt). Next, introduce the phenylcarbamate group by reacting the secondary amine with phenyl chloroformate under anhydrous conditions. Monitor reaction progress via TLC or HPLC, and optimize temperature (typically 0–25°C for carbamate formation) to minimize side reactions like hydrolysis .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR (¹H/¹³C/¹⁹F) to verify substituent positions. For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. X-ray crystallography may resolve stereochemistry if single crystals are obtained .
Q. What are the primary biological targets or assays relevant to this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., cholinesterase or kinase targets) due to the carbamate group’s electrophilic reactivity. Use fluorogenic substrates for real-time kinetic analysis. For cellular studies, assess cytotoxicity via MTT assays and validate target engagement using Western blotting or fluorescence-based probes .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to proteins of interest. Pair this with density functional theory (DFT) calculations to optimize the trifluoromethyl group’s electronic effects. Validate predictions by synthesizing analogs with modified substituents and comparing experimental IC₅₀ values .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodology : Cross-validate findings using orthogonal assays. For example, if one study reports potent enzyme inhibition but another shows no cellular activity, test compound stability in cell media (via LC-MS) or membrane permeability (e.g., PAMPA assay). Replicate experiments under standardized conditions (pH, temperature, solvent controls) .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
